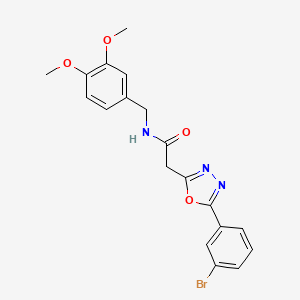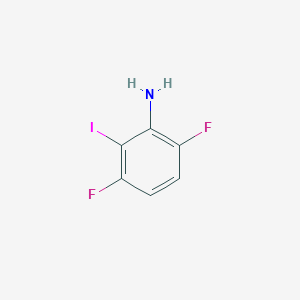
Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate” is a chemical compound with the molecular formula C9H10O5S . It has an average mass of 230.238 Da and a monoisotopic mass of 230.024887 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a carboxylate group and a 2-methoxy-2-oxoethoxy group . The exact structure can be represented by the SMILES string: COC(=O)COC1=C(SC=C1)C(=O)OC .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate” are not detailed in the available literature, thiophene derivatives are known to participate in a variety of reactions. For instance, they can undergo condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
“Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate” has been used in the study of crystal structures . The crystal structure of this compound was found to be triclinic with specific parameters . This kind of research can provide valuable insights into the physical and chemical properties of the compound, which can further guide its applications in various fields.
Synthesis of Analogs and Derivatives
This compound is a useful research chemical used in the preparation and synthesis of analogs and derivatives of tenoxicam . Tenoxicam is a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation in various conditions. By studying the synthesis of its analogs and derivatives, researchers can potentially develop new drugs with improved efficacy and safety profiles.
Fungicidal Activity
Research has been conducted on the fungicidal activity of compounds similar to "Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate" . Although the exact compound was not mentioned, the study provides a potential direction for future research on the fungicidal properties of this compound.
Study of Steric Hindrance Effect
In a study related to compounds similar to “Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate”, it was found that the steric hindrance effect was the main factor affecting the activity of the compound . This kind of research can help in understanding the structure-activity relationship of the compound, which is crucial in drug design and development.
Study of Electrostatic Effect
The same study also found that for the substituents on the benzene ring, the electrostatic effect was the key factor for the activity of the compound . This finding can provide valuable insights into the electronic properties of the compound, which can guide its applications in fields like organic electronics and photovoltaics.
Potential Applications in Wnt/β-catenin Signaling
Methyl vanillic acid, a component of Hovenia dulcis Thunb, which has a similar structure to “Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate”, can activate Wnt/β-catenin signaling . This signaling pathway plays a crucial role in cell growth and differentiation, suggesting potential applications of the compound in biomedical research and drug development.
Direcciones Futuras
The future research directions could involve exploring the biological activities of “Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate” and its derivatives, given the known biological activities of thiophene compounds . Additionally, developing efficient and scalable synthesis methods for this compound could be another area of interest.
Propiedades
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c1-12-7(10)5-14-6-3-4-15-8(6)9(11)13-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSARGZAIWIRTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(SC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


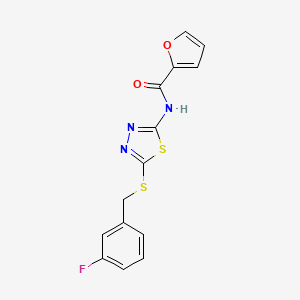
![2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one](/img/structure/B2724486.png)

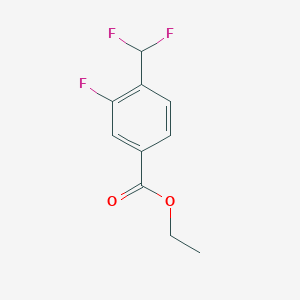
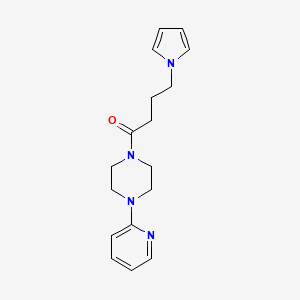
![2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B2724491.png)
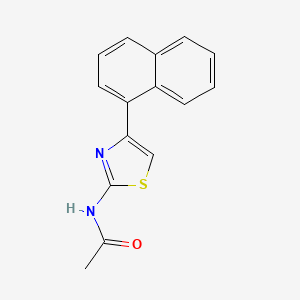
![1-{[3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2724493.png)
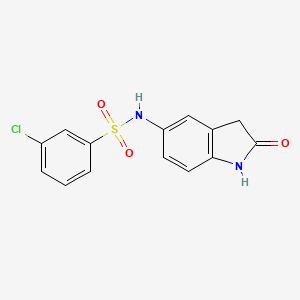
![2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B2724497.png)

